Aluminium dimagnesium heptahydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

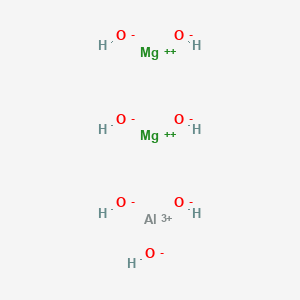

El heptahidróxido de aluminio y dimagnesio es un compuesto químico con la fórmula molecular AlH7Mg2O7. Está compuesto por iones de aluminio, magnesio e hidróxido. Este compuesto es conocido por sus propiedades únicas y aplicaciones en varios campos, incluyendo química, biología e industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El heptahidróxido de aluminio y dimagnesio se puede sintetizar mediante diversos métodos. Un método común involucra la coprecipitación de sales de aluminio y magnesio en un medio alcalino. La reacción típicamente implica mezclar soluciones de sulfato de aluminio y sulfato de magnesio con una solución de hidróxido de sodio. El precipitado resultante se filtra, se lava y se seca para obtener el compuesto deseado .

Métodos de Producción Industrial

En entornos industriales, el heptahidróxido de aluminio y dimagnesio a menudo se produce utilizando métodos mecánico-químicos. Esto implica la molienda mecánica de hidróxido de aluminio e hidróxido de magnesio en presencia de dióxido de carbono. Este método es ventajoso ya que reduce los costos de preparación y simplifica el proceso de lavado con agua .

Análisis De Reacciones Químicas

Tipos de Reacciones

El heptahidróxido de aluminio y dimagnesio experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar óxido de aluminio y óxido de magnesio.

Reducción: Se puede reducir para formar metales de aluminio y magnesio.

Sustitución: Los iones hidróxido en el compuesto se pueden sustituir por otros aniones, como cloruro o sulfato.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y ácidos como el ácido clorhídrico para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar que se formen los productos deseados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen óxido de aluminio, óxido de magnesio, cloruro de aluminio y cloruro de magnesio, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El heptahidróxido de aluminio y dimagnesio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en diversas reacciones químicas, incluyendo reacciones de polimerización e hidrogenación.

Biología: El compuesto se utiliza en la preparación de tampones biológicos y como componente en ciertos ensayos bioquímicos.

Medicina: Se utiliza en la formulación de antiácidos y otros productos farmacéuticos debido a su capacidad para neutralizar el ácido estomacal.

Industria: El compuesto se utiliza como retardante de llama y como estabilizador en la producción de plásticos de cloruro de polivinilo (PVC)

Mecanismo De Acción

El mecanismo de acción del heptahidróxido de aluminio y dimagnesio involucra su capacidad para neutralizar ácidos y actuar como amortiguador. En sistemas biológicos, el compuesto se disocia en iones de aluminio, magnesio e hidróxido, que interactúan con diversos objetivos y vías moleculares. Por ejemplo, en las formulaciones de antiácidos, los iones hidróxido neutralizan el ácido gástrico, mientras que los iones de aluminio y magnesio proporcionan una capacidad de amortiguación adicional .

Comparación Con Compuestos Similares

Compuestos Similares

Hidróxido de aluminio: Similar en sus propiedades antiácidas, pero carece de la capacidad de amortiguación adicional proporcionada por el magnesio.

Hidróxido de magnesio: También se utiliza como antiácido, pero no proporciona el mismo nivel de neutralización de ácidos que el heptahidróxido de aluminio y dimagnesio.

Silicato de aluminio y magnesio: Se utiliza como agente espesante en productos farmacéuticos y cosméticos, pero tiene propiedades químicas y aplicaciones diferentes

Unicidad

El heptahidróxido de aluminio y dimagnesio es único debido a sus propiedades combinadas de los hidróxidos de aluminio y magnesio, proporcionando una capacidad de amortiguación y estabilidad mejoradas. Esto lo hace particularmente útil en aplicaciones que requieren una fuerte neutralización de ácidos y amortiguación, como en productos farmacéuticos y procesos industriales .

Propiedades

Número CAS |

64561-84-8 |

|---|---|

Fórmula molecular |

AlH7Mg2O7 |

Peso molecular |

194.64 g/mol |

Nombre IUPAC |

aluminum;dimagnesium;heptahydroxide |

InChI |

InChI=1S/Al.2Mg.7H2O/h;;;7*1H2/q+3;2*+2;;;;;;;/p-7 |

Clave InChI |

IKFQQXJEYIOBSG-UHFFFAOYSA-G |

SMILES canónico |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)